1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1000932-69-3
VCID: VC3346850
InChI: InChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15)
SMILES: C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N
Molecular Formula: C7H11F3N2O4S
Molecular Weight: 276.24 g/mol

1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

CAS No.: 1000932-69-3

Cat. No.: VC3346850

Molecular Formula: C7H11F3N2O4S

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate - 1000932-69-3

Specification

CAS No. 1000932-69-3
Molecular Formula C7H11F3N2O4S
Molecular Weight 276.24 g/mol
IUPAC Name (1-sulfamoylpiperidin-4-yl) 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15)
Standard InChI Key VCJRRENNKCXIEN-UHFFFAOYSA-N
SMILES C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N
Canonical SMILES C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N

Introduction

Chemical Properties and Structure

PropertyValue
CAS Number1000932-69-3
Molecular FormulaC7H11F3N2O4S
Molecular Weight276.24 g/mol
Physical AppearancePowder
Storage ConditionsRoom Temperature
UsageResearch Use Only

Structural Characteristics

The structure of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate features several distinguishing elements that contribute to its chemical behavior and potential applications:

The compound contains a piperidine ring as its core structure, which is a six-membered heterocyclic ring containing a nitrogen atom. A sulfamoyl group (SO2NH2) is attached directly to the nitrogen of the piperidine ring, creating the 1-sulfamoylpiperidin portion of the molecule. At the 4-position of the piperidine ring, a 2,2,2-trifluoroacetate group (CF3COO-) is connected, completing the molecular structure .

This unique structural arrangement is notable for the presence of both the sulfamoyl group, which is common in drugs with various biological activities, and the trifluoroacetate moiety, which can contribute to specific pharmacological properties including enhanced metabolic stability and lipophilicity.

Analytical Data

For accurate identification and characterization, several standardized analytical parameters have been established for 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate:

Analytical ParameterValue
IUPAC Name(1-sulfamoylpiperidin-4-yl) 2,2,2-trifluoroacetate
MDL NumberMFCD09971394
PubChem CID28819090
Standard InChIInChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15)
InChI KeyVCJRRENNKCXIEN-UHFFFAOYSA-N
SMILESC1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N

These standardized chemical identifiers facilitate database searches, chemical information retrieval, and ensure accurate compound identification across scientific literature and research databases .

Synthesis and Production

Production Methods

The commercial-scale production of specialized compounds like 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate typically employs optimized synthetic routes that prioritize efficiency, scalability, and product quality. Manufacturing processes would likely involve:

  • Carefully controlled reaction conditions including temperature, pressure, and solvent systems

  • Monitoring of reaction progress using analytical techniques such as HPLC or TLC

  • Purification procedures that may include recrystallization, column chromatography, or other separation methods

  • Quality control measures at various stages to ensure consistency and compliance with specifications

These methods would be designed to maximize yield while minimizing the formation of unwanted by-products that could compromise purity.

Applications and Research

Chemical Applications

Beyond pharmaceutical research, 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate may serve various functions in chemical research and development:

  • As a building block or intermediate in the synthesis of more complex molecules

  • As a reagent for specific chemical transformations, potentially exploiting the reactivity of its functional groups

  • As an analytical standard for method development and validation

  • In structure-activity relationship studies exploring the effects of structural modifications on biological activity

The trifluoroacetate moiety, in particular, may confer specific properties that are valuable in certain applications, such as enhanced stability or modified solubility profiles.

Current Research Trends

Current research involving compounds structurally related to 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate focuses on several promising areas:

Research on sulfamoyl-containing compounds has demonstrated their potential as cyclin-dependent kinase (CDK) inhibitors, with applications in cancer treatment. For example, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have shown activity against pancreatic ductal adenocarcinoma (PDAC) by inhibiting CDK9 and demonstrating anti-proliferative effects .

This research direction highlights the ongoing interest in sulfamoyl-containing compounds and suggests potential avenues for investigating 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate in similar therapeutic contexts.

Comparative Analysis

Similar Compounds

Several compounds share structural similarities with 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate, providing valuable context for understanding its potential properties and applications:

  • Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt, which also contains a piperidine ring and trifluoroacetate moiety, has been studied for potential analgesic, anti-inflammatory, and neuroprotective properties.

  • 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate represents another piperidine derivative with a trifluoroacetate component, though it incorporates a morpholine group rather than a sulfamoyl group .

  • Various sulfamoyl-containing derivatives being investigated as CDK inhibitors demonstrate the therapeutic potential of this functional group in different molecular contexts .

CompoundStructural SimilaritiesKey DifferencesNoteworthy Applications
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetateReference compound-Life science research
Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetatePiperidine core, Trifluoroacetate groupContains benzyl and ethyl groups instead of sulfamoylPotential neuroprotective effects
4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetatePiperidine core, Trifluoroacetate groupContains morpholine group instead of sulfamoylVarious pharmaceutical applications
Sulfamoylphenyl derivativesSulfamoyl functional groupDifferent core structure (pyrrolo[2,3-d]pyrimidine)CDK inhibition, cancer treatment

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